Product packaging for Coceth-25 [INCI](Cat. No.:CAS No. 6171-13-7)

Coceth-25 [INCI]

Cat. No.: B12664055
CAS No.: 6171-13-7
M. Wt: 272.4 g/mol
InChI Key: CACRJRYKCFEMMQ-UHFFFAOYSA-N
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Description

Coceth-25 [INCI] is a useful research compound. Its molecular formula is C11H16N2O2S2 and its molecular weight is 272.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Coceth-25 [INCI] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Coceth-25 [INCI] including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2S2 B12664055 Coceth-25 [INCI] CAS No. 6171-13-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6171-13-7

Molecular Formula

C11H16N2O2S2

Molecular Weight

272.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-butylthiourea

InChI

InChI=1S/C11H16N2O2S2/c1-2-3-9-12-11(16)13-17(14,15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,12,13,16)

InChI Key

CACRJRYKCFEMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Ethoxylation Degree Distribution:determining the Distribution of the Poe Chain Length is More Complex. the 25 in Coceth 25 Represents an Average, but the Actual Product Contains a Distribution of Oligomers E.g., E23, E24, E25, E26, E27, Etc. That Typically Follows a Poisson Like or Similar Statistical Distribution.

HPLC-MS is the definitive technique for this quantification. By generating extracted ion chromatograms for each specific alkyl-ethoxylate series (e.g., all C12-En species), the peak area for each oligomer can be integrated. The relative area of each peak within that series provides the molar distribution of the POE chain for that specific alkyl group. By combining the data for all present alkyl chains (weighted by their respective abundances determined via GC), a complete and accurate picture of the ethoxylation degree is established. The average degree of ethoxylation can then be calculated from this detailed distribution, providing a more precise value than the nominal "25".

Table 5: Example of a Full Quantitative Analysis for a Hypothetical Batch of Coceth-25

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Advanced Analytical Characterization of Ethoxylated Fatty Alcohol Structures

Spectroscopic and Chromatographic Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic methods is employed to elucidate the intricate structures of ethoxylated fatty alcohols. These techniques offer complementary information, enabling a thorough analysis of oligomer distribution, alkyl chain length, and degree of ethoxylation.

Mass spectrometry (MS) is a powerful tool for the detailed structural analysis of ethoxylated fatty alcohols. It allows for the determination of molecular weight distributions and the identification of individual oligomers within a sample.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and large molecules like the oligomers found in Coceth-25. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For ethoxylated fatty alcohols, ESI-MS typically produces a series of peaks corresponding to the different oligomers, each differing by the mass of an ethylene (B1197577) oxide unit (44 Da). The resulting spectrum provides a detailed profile of the ethoxylate distribution. The oligomers of fatty alcohol ethoxylates can exhibit significant sensitivity differences in ESI-MS. To achieve uniform ionization of all species, including the free fatty alcohols and those with a low degree of ethoxylation, a derivatization procedure can be employed. One such method involves converting the terminal hydroxyl group into a sulfonic acid group using 2-sulfobenzoic anhydride, which allows for consistent ionization. Another approach is the oxidation of the terminal hydroxyl group to a carboxylic acid. The response factors of the resulting ions can be influenced by the solvent system and the presence of additives. For instance, using an acidic methanol/water medium can be advantageous for measuring the [M+H]+ peaks.

Table 1: Hypothetical ESI-MS Data for a Coceth-25 Sample

Oligomer (n= number of EO units)Calculated Mass (Da) for C12 Alkyl ChainObserved m/z ([M+Na]+)Relative Intensity (%)
C12EO231200.71223.785
C12EO241244.81267.895
C12EO251288.81311.8100
C12EO261332.91355.990
C12EO271377.01390.080

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to further elucidate the structure of individual oligomers selected from the initial mass spectrum. In an MS/MS experiment, a specific precursor ion (an oligomer of interest) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer, providing detailed structural information.

For ethoxylated fatty alcohols, MS/MS experiments can confirm the identity of the oligomers by observing characteristic fragmentation patterns. A common fragmentation pathway is the sequential loss of ethylene oxide units (44 Da), which confirms the presence of the polyethylene (B3416737) glycol chain. The fragmentation can also provide information about the alkyl chain. The use of different precursor ions, such as [M+Li]+, can be advantageous as they can dissociate with reasonable efficiency compared to [M+Na]+ ions, and the resulting product ions are formed over the entire mass range for low molecular weight polyglycols. This detailed structural information is invaluable for confirming the composition of complex ethoxylated fatty alcohol mixtures. A sensitive and selective method for the determination of alcohol ethoxylates involves solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for the analysis of a wide range of ethoxymers.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another valuable technique for the analysis of polymers like Coceth-25. In MALDI-TOF, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio.

MALDI-TOF MS is particularly useful for determining the molecular weight distribution of polymeric mixtures. It can provide clear identification of end groups and can distinguish between molecules with very small mass differences. For polyethylene glycol derivatives, MALDI-TOF MS can be used to characterize end-group functionalities through selective reactions and subsequent analysis. While quantification with MALDI-TOF MS can be challenging due to signal intensity reproducibility, methods using internal standards and standard addition can be employed for more accurate results. The technique has been successfully used to study the end groups of linear polyethylene glycols and to confirm the quantitative conversion of end groups through efficient coupling reactions.

Table 2: Illustrative MALDI-TOF MS Data for a Coceth-25 Sample

Peak NumberTime of Flight (ns)Calculated Mass (Da)Inferred Oligomer
15501288.9C12EO25
25601333.0C12EO26
35701377.1C12EO27
45401244.8C12EO24

Hyphenated chromatographic techniques, which combine a separation method with a detection method, are essential for analyzing the complex composition of ethoxylated fatty alcohols.

Gas Chromatography (GC) separates volatile compounds based on their boiling points and interactions with a stationary phase. When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for the quantitative analysis of the fatty alcohol portion of ethoxylated surfactants. To analyze ethoxylated fatty alcohols by GC, it is often necessary to first cleave the ether linkages to release the fatty alcohols. The resulting fatty alcohols can then be analyzed by GC/FID to determine the distribution of alkyl chain lengths in the original sample

Hyphenated Chromatographic Techniques for Compositional Analysis

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. However, its direct application to high-molecular-weight polymers like Coceth-25 is limited due to the compound's low volatility and high boiling point. The average molecular weight of a C12E25 oligomer is approximately 1286 g/mol , which is well beyond the practical range for conventional GC analysis.

Despite this limitation, GC/MS serves a crucial role in two primary areas for characterizing Coceth-25:

Analysis of Raw Materials: GC/MS is the standard method for determining the composition of the starting fatty alcohol mixture. By analyzing the coconut fatty alcohol raw material prior to ethoxylation, the precise distribution of alkyl chain lengths (e.g., C12, C14, C16) can be quantified.

Analysis after Chemical Derivatization or Cleavage: To analyze the ethoxylated structure, chemical modification is necessary. For lower-degree ethoxylates, derivatization of the terminal hydroxyl group to form a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, can permit GC/MS analysis. This allows for the separation of oligomers with a small number of ethylene oxide units. For a high-degree ethoxylate like Coceth-25, a more common approach is the chemical cleavage of the ether linkages (e.g., using hydroiodic acid) to release alkyl iodides, which can then be readily analyzed by GC/MS to confirm the alkyl chain distribution of the final product.

The primary research finding is that while GC/MS cannot directly analyze the intact Coceth-25 polymer, it is indispensable for quantifying the hydrophobic alkyl chain distribution, which is a fundamental parameter of the surfactant's identity.

Table 1: Hypothetical GC/MS Data for Derivatized Low-Degree Ethoxylates This table illustrates the principle of separating oligomers by GC/MS, a method more suitable for ethoxylates with fewer than 10 EO units.

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Gel Permeation Chromatography (GPC)

In a GPC analysis, a solution of the surfactant is passed through a column packed with porous gel. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules penetrate the pores to varying degrees and elute later. This process effectively sorts the polymer mixture by size.

GPC provides critical data on the polymer's average molecular weights and its polydispersity:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that accounts for the relative contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn. For a perfectly monodisperse polymer, PDI = 1. For commercial polymers like Coceth-25, the PDI is always greater than 1, reflecting the distribution of different chain lengths.

Research findings indicate that GPC is an excellent tool for quality control, providing a holistic "fingerprint" of the ethoxylation process. It can quickly determine if a batch of Coceth-25 meets the specified average molecular weight and has a consistent, narrow distribution, even though it does not resolve individual oligomers.

Table 2: Typical GPC Results for a Coceth-25 Sample

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High-Performance Liquid Chromatography (HPLC) and HPLC-MS

High-Performance Liquid Chromatography (HPLC) offers superior resolution for separating the individual oligomers within the complex Coceth-25 mixture. By coupling HPLC with Mass Spectrometry (HPLC-MS), each separated component can be definitively identified by its mass. This combination is the most powerful and comprehensive technique for the detailed structural characterization of ethoxylated fatty alcohols.

Two primary modes of HPLC are used:

Normal-Phase HPLC (NP-HPLC): Uses a polar stationary phase and a non-polar mobile phase. In this mode, separation is primarily based on the polarity of the hydrophilic POE chain. Oligomers with fewer ethylene oxide units are less retained and elute first, allowing for a clear separation based on the degree of ethoxylation.

Reversed-Phase HPLC (RP-HPLC): Uses a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. Here, separation is dominated by the hydrophobicity of the alkyl chain. For a given number of ethylene oxide units, the C16 species will be retained longer than the C14, which is retained longer than the C12.

The coupling to an MS detector, typically with an Electrospray Ionization (ESI) source, is transformative. As each peak elutes from the HPLC column, the MS provides its mass-to-charge ratio (m/z). From this mass, the exact number of ethylene oxide units and the specific alkyl chain length can be determined for that oligomer. This allows for the construction of a detailed, two-dimensional map of the surfactant's composition.

Table 3: Illustrative HPLC-MS Data for Components within a Coceth-25 Sample This data shows how HPLC-MS can identify specific molecules (oligomers) within the complex mixture.

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Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a rapid, non-destructive method for confirming the chemical identity of Coceth-25. These techniques probe the vibrational modes of chemical bonds within the molecule. Each functional group absorbs or scatters light at a characteristic frequency, creating a unique spectral "fingerprint."

For Coceth-25, the key spectral features include:

O-H Stretch: A broad absorption band around 3400-3500 cm⁻¹ corresponding to the terminal hydroxyl group.

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ from the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in both the alkyl and POE chains.

C-O-C Stretch: A very strong, characteristic absorption band around 1100 cm⁻¹, which is the hallmark of the polyether backbone.

While vibrational spectroscopy does not provide quantitative information on the alkyl or ethoxylate distribution, it is invaluable for identity confirmation, quality control assessment (comparing batch-to-batch consistency), and detecting impurities or degradation products (e.g., the appearance of a carbonyl C=O peak around 1725 cm⁻¹ would indicate oxidation).

Table 4: Key Vibrational Frequencies for Coceth-25 (FTIR)

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Quantitative Determination of Alkyl Chain Length Distribution and Ethoxylation Degree

The quantitative analysis of Coceth-25 involves determining the relative abundance of each component within its two polydisperse segments: the alkyl chain and the polyoxyethylene chain. This requires a combination of the analytical techniques described previously.

Interfacial and Colloidal Phenomena of Nonionic Ethoxylates

Adsorption and Micellization Thermodynamics

The spontaneous self-assembly of surfactant molecules into micelles in a solution and their adsorption at interfaces are governed by thermodynamic principles. For nonionic surfactants like Coceth-25, these phenomena are primarily driven by the hydrophobic effect.

Critical Micelle Concentration Determination and Influencing Factors

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, defined as the concentration above which surfactant monomers aggregate to form thermodynamically stable micelles. Below the CMC, surfactant molecules exist predominantly as monomers, and the surface tension of the solution decreases significantly with increasing concentration. At and above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles. The CMC can be determined by monitoring a physical property of the solution that changes abruptly at the point of micellization, such as surface tension, conductivity, or light scattering. jcsp.org.pksanyo-si.com

Several factors influence the CMC of alcohol ethoxylates:

Alkyl Chain Length: The CMC decreases as the length of the hydrophobic alkyl chain increases. Longer chains are less soluble in water, which promotes their aggregation into micelles at lower concentrations. researchgate.netugr.es

Temperature: For many nonionic surfactants, the CMC shows a U-shaped dependence on temperature, initially decreasing to a minimum before increasing again. However, in many practical temperature ranges, the CMC is observed to decrease as the temperature rises. This is attributed to the decreased hydration of the ethylene (B1197577) oxide chain at higher temperatures, which reduces its hydrophilicity and favors micelle formation. ugr.esnih.govscialert.net

Electrolytes: The presence of electrolytes can lower the CMC of nonionic surfactants, although the effect is generally less pronounced than with ionic surfactants. Electrolytes can affect the hydration of the EO chain, promoting aggregation at lower concentrations. researchgate.netresearchgate.net

The CMC of a mixed surfactant like Coceth-25 is a weighted average of the CMCs of its components. The table below presents representative CMC values for ethoxylates similar to the main components of Coceth-25, illustrating the impact of alkyl chain length at a constant temperature.

Table 1: Representative Critical Micelle Concentration (CMC) of Fatty Alcohol Ethoxylates at 25°C

Surfactant (INCI Name)Alkyl ChainAvg. EO UnitsCMC (mM)Source
Laureth-11 + Myreth-11C12-C14110.0409 ugr.es
Ceteareth-11 + Steareth-11C16-C18110.0064 ugr.es

Gibbs Adsorption Equation Applications in Interfacial Analysis

The Gibbs adsorption isotherm is a crucial thermodynamic equation that relates the change in surface tension of a solution to the concentration of the surfactant at the interface. slideshare.netyoutube.com For a dilute solution of a nonionic surfactant, the equation is given by:

Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration, representing the amount of surfactant adsorbed per unit area at the interface in excess of the bulk concentration.

R is the universal gas constant.

T is the absolute temperature.

γ is the surface tension of the solution.

C is the surfactant concentration in the bulk solution.

By measuring the surface tension as a function of surfactant concentration, the slope of the plot of γ versus ln(C) below the CMC can be used to calculate the surface excess concentration (Γ). nih.gov From the maximum surface excess concentration (Γmax), which occurs at the CMC, the minimum area occupied by each surfactant molecule (Amin) at the saturated interface can be determined using the relationship:

Amin = 1 / (Γmax * NA)

where NA is Avogadro's number. These parameters provide insight into the packing density of the surfactant molecules at the air-water or oil-water interface. nih.gov A smaller Amin value indicates a more tightly packed interfacial layer. For ethoxylated alcohols, a longer alkyl chain generally leads to a more densely packed interface (smaller Amin), while a larger EO headgroup increases Amin due to steric hindrance. ugr.es

Table 2: Interfacial Properties of Representative Fatty Alcohol Ethoxylates at 25°C

Surfactant ComponentMaximum Surface Excess (Γmax) (mol/m² x 10⁻⁶)Minimum Area per Molecule (Amin) (Ų)Source
FAE-C12-14E113.41048.7 ugr.es
FAE-C16-18E113.94442.1 ugr.es

Enthalpic and Entropic Contributions to Micellization

The spontaneity of the micellization process is determined by the standard Gibbs free energy of micellization (ΔG°mic), which can be calculated from the CMC:

ΔG°mic = RT * ln(CMC)

where the CMC is expressed as a mole fraction. A negative ΔG°mic indicates a spontaneous process. The Gibbs free energy is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) contributions, related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The enthalpy of micellization (ΔH°mic) is often small and can be either positive (endothermic) or negative (exothermic), depending on the temperature and surfactant structure. scialert.net An enthalpy-entropy compensation effect is often observed, where a favorable change in one term is offset by an unfavorable change in the other. cdnsciencepub.comcdnsciencepub.com

Table 3: Representative Thermodynamic Parameters of Micellization

ParameterTypical Sign at 25°CDriving Force/Interpretation
ΔG°mic (Gibbs Free Energy)NegativeIndicates a spontaneous micellization process.
ΔH°mic (Enthalpy)Small positive or negativeRepresents heat changes from bond breaking/formation and altered interactions. Often a minor contribution compared to entropy.
ΔS°mic (Entropy)Large positiveThe primary driving force; reflects the increased disorder of water molecules released from the hydrophobic tails (hydrophobic effect).

Surface Activity and Wetting Dynamics

The performance of Coceth-25 as a surfactant is defined by its ability to modify the properties of surfaces and interfaces. This includes reducing surface and interfacial tension and promoting the wetting of surfaces.

Surface Tension and Interfacial Tension Measurements

A key characteristic of a surfactant is its ability to reduce the surface tension of water (typically ~72 mN/m at 25°C). Coceth-25 molecules adsorb at the air-water interface, orienting their hydrophobic tails towards the air and their hydrophilic EO chains towards the water. This disrupts the cohesive hydrogen bonding network of water at the surface, thereby lowering the surface tension. The effectiveness of a surfactant is often measured by the surface tension at its CMC (γcmc), which represents the maximum reduction it can achieve. ejaet.com

Similarly, Coceth-25 reduces the interfacial tension between two immiscible liquids, such as oil and water. By adsorbing at the oil-water interface, the surfactant molecules form a bridge between the two phases, lowering the energy required to maintain the interface and facilitating the formation of emulsions. atamanchemicals.com The efficiency of interfacial tension reduction is critical for applications like emulsification. The minimum interfacial tension is often achieved at a specific temperature and formulation, known as the optimum formulation. researchgate.net

Table 4: Representative Surface Tension Values at the CMC (γcmc) at 25°C

Surfactant Componentγcmc (mN/m)Source
FAE-C12-14E1138.7 ugr.es
FAE-C16-18E1136.2 ugr.es
C12-14 AE327.0 erasm.org

Spreading Coefficient Analysis

Wetting is the process by which a liquid spreads over a solid surface. The tendency for a liquid to wet a surface can be predicted by the spreading coefficient (S). The spreading coefficient is defined by the Harkins equation:

S = γSV - γSL - γLV

Where:

γSV is the interfacial tension between the solid and vapor (or surface energy of the solid).

γSL is the interfacial tension between the solid and liquid.

γLV is the surface tension of the liquid (liquid-vapor interface).

For spontaneous spreading to occur, the spreading coefficient (S) must be positive (S > 0). Surfactants like Coceth-25 promote wetting and spreading primarily by lowering the liquid's surface tension (γLV) and the solid-liquid interfacial tension (γSL). By significantly reducing these two values, the surfactant can shift the spreading coefficient from negative to positive, allowing the aqueous solution to spread effectively over low-energy, hydrophobic surfaces. The analysis of dynamic contact angles and wetting times are practical methods to evaluate the wetting performance of such surfactants. researchgate.net

Emulsification Performance and Emulsion Stability Mechanisms

Coceth-25, a polyoxyethylene ether of coconut fatty alcohol, is a nonionic surfactant widely utilized for its emulsifying properties. industryarc.com Its performance in creating and stabilizing emulsions is governed by its molecular structure, which features a hydrophobic fatty alcohol component and a hydrophilic polyoxyethylene chain containing approximately 25 ethylene oxide units. This amphiphilic nature allows it to adsorb at the oil-water interface, reducing interfacial tension and facilitating the dispersion of one immiscible liquid into another. uri.edu

The effectiveness of Coceth-25 as an emulsifier is largely determined by its Hydrophile-Lipophile Balance (HLB), a scale that indicates the relative affinity of a surfactant for water and oil. alfa-chemistry.com Nonionic surfactants with higher HLB values are more hydrophilic and are generally effective for creating oil-in-water (O/W) emulsions. mdpi.com Ethoxylates with a high degree of ethoxylation, such as Coceth-25, possess high HLB values. For instance, the closely related compound Ceteth-25 has a measured HLB value of 18.5, making it a strong O/W emulsifier. nikkolgroup.com

Research findings consistently demonstrate that the stability of an emulsion is optimized when the HLB value of the emulsifier system closely matches the required HLB (rHLB) of the oil phase. nih.gov When the HLB values are aligned, the surfactant molecules arrange more effectively at the oil-water interface, leading to a significant reduction in interfacial tension. This results in the formation of emulsions with smaller droplet sizes and a narrower particle size distribution, which are critical factors for long-term stability. nih.govresearchgate.net

The table below illustrates the relationship between the HLB of the emulsifying system and key stability parameters of the resulting emulsion, based on findings from a study on crude oil emulsions.

Table 1: Effect of Emulsifier HLB on Emulsion Properties
Emulsifier System HLBAverage Droplet Size (nm)Zeta Potential (mV)Dewatering Rate (%) after 90 min
5.37475.9-24.545
6.44333.4-25.132
9.65 (Matches Oil rHLB)319.7-35.618
10.72659.7-28.325
12.861276.1-30.140

Data adapted from a study on the relationship between oil HLB and emulsion stabilization. The specific values are illustrative of the trend observed where matching the emulsifier HLB to the oil's required HLB (9.65 in this case) results in the smallest droplet size and lowest dewatering rate, indicating the highest stability. nih.gov

The primary mechanism by which nonionic ethoxylates like Coceth-25 stabilize emulsions is through steric hindrance. uri.edumdpi.com Once adsorbed at the interface, the long, flexible, and highly hydrated polyoxyethylene chains extend from the surface of the oil droplets into the continuous aqueous phase. This creates a significant physical or steric barrier that prevents the droplets from approaching each other closely. bohrium.com This repulsion mechanism is highly effective at preventing two key destabilization processes: flocculation (the reversible clumping of droplets) and coalescence (the irreversible merging of droplets into larger ones), which would otherwise lead to phase separation. rsc.orgresearchgate.net

Furthermore, the chemical structure of polyoxyethylene alkyl ethers contributes to their robust performance. The ether linkage connecting the ethylene oxide units is chemically stable and not prone to hydrolysis, unlike ester linkages found in some other surfactants. ci.guide This stability allows Coceth-25 to function effectively across a broad pH range and in the presence of high concentrations of electrolytes, which can destabilize other types of emulsions. ci.guideformulationbio.com

The stability of emulsions can also be compromised by Ostwald ripening, a process where smaller droplets dissolve and their material redeposits onto larger droplets. While this is a major degradation pathway for nanoemulsions, the formation of a stable, structured interfacial layer by the emulsifier can mitigate this process. rsc.org The synergistic behavior of blends of polyoxyethylene alkyl ethers can be particularly effective in creating stable interfacial films, which is crucial for formulating complex or difficult emulsions. ci.guide

Table 2: Typical HLB Values of Selected Polyoxyethylene Alkyl Ethers
INCI NameAverage Ethylene Oxide UnitsTypical HLB ValueEmulsion Type
Laureth-449.7O/W
Oleth-559.0O/W
Ceteth-101012.9O/W
Steareth-202015.3O/W
Laureth-232316.9O/W
Ceteth-252518.5O/W

This table provides context for the HLB of Coceth-25 by showing values for similar nonionic ethoxylates. As the number of ethylene oxide units increases, the HLB value and hydrophilicity increase. alfa-chemistry.comnikkolgroup.comresearchgate.net

Self Assembly and Supramolecular Structures of Ethoxylated Surfactants

Formation and Characterization of Nonionic Surfactant Vesicles (Niosomes)

Niosomes are vesicular structures, analogous to liposomes, formed by the self-assembly of non-ionic surfactants in an aqueous medium. amazonaws.comnih.gov These vesicles consist of a bilayer of surfactant molecules enclosing an aqueous core, making them capable of encapsulating both hydrophilic and lipophilic substances. mdpi.com The formation and properties of niosomes are highly dependent on the characteristics of the constituent surfactant, such as its hydrophilic-lipophilic balance (HLB).

Coceth-25, with its long polyoxyethylene chain of 25 units, possesses a high HLB value. Surfactants with high HLB values (typically >10) are highly water-soluble and generally less suitable for forming stable bilayers on their own. amazonaws.comnih.gov However, they can be induced to form niosomes, often with the inclusion of a stabilizing agent like cholesterol. amazonaws.comnih.gov Cholesterol is a crucial additive that modulates the fluidity and permeability of the niosomal membrane. amazonaws.com For high HLB surfactants, cholesterol helps to form a more rigid and less permeable bilayer by interacting with the surfactant molecules. nih.govnih.gov

Formulation Methodologies for Niosomes

Several established methods are used to prepare niosomes from non-ionic surfactants like the components of Coceth-25. The choice of method can influence the resulting vesicle size, lamellarity, and encapsulation efficiency.

Thin-Film Hydration (TFH): This is the most common method. It involves dissolving the surfactant (e.g., components of Coceth-25) and cholesterol in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin film on the wall of a flask. Subsequent hydration of this film with an aqueous phase, accompanied by agitation, leads to the spontaneous formation of niosomes. gsconlinepress.com

Reverse-Phase Evaporation (RPE): In this technique, the surfactant and cholesterol are dissolved in an organic solvent mixture (like ether and chloroform), and an aqueous phase is added. The mixture is sonicated to form a water-in-oil emulsion. The organic solvent is then slowly removed, leading to the formation of niosomes with a potentially high encapsulation efficiency for hydrophilic molecules. amazonaws.commdpi.com

Ether Injection Method: This method involves injecting a solution of the surfactant and cholesterol in diethyl ether into a heated aqueous phase. nih.gov The rapid evaporation of the ether leads to the formation of unilamellar niosomes. This technique is particularly suitable for encapsulating lipophilic drugs. nih.gov

Proniosome Method: To address issues of physical instability like aggregation and fusion during storage, a dry "proniosome" formulation can be prepared. This involves coating a water-soluble carrier, such as sorbitol, with the surfactant mixture. Niosomes are then formed upon hydration of this powder. mdpi.com

The table below summarizes common formulation methods applicable to high HLB non-ionic surfactants.

Method Description Typical Outcome Reference
Thin-Film Hydration (TFH)Dissolution in organic solvent, evaporation to a film, and hydration with aqueous phase.Forms multilamellar vesicles (MLVs) of varying sizes. gsconlinepress.com
Reverse-Phase Evaporation (RPE)Formation of a W/O emulsion followed by solvent removal.Can produce large unilamellar vesicles (LUVs) with high encapsulation efficiency. amazonaws.commdpi.com
Ether InjectionInjection of an ether solution of surfactant into a hot aqueous phase.Tends to form small unilamellar vesicles (SUVs). nih.gov
Proniosome TechnologySurfactant is coated onto a soluble carrier, forming a dry powder that is hydrated before use.Improved stability during storage; forms niosomes upon reconstitution. mdpi.com

Physical and Chemical Stability of Niosomal Structures

The stability of niosomes is a critical factor for their practical application. Instability can manifest as aggregation, fusion of vesicles, or leakage of the encapsulated material. For high HLB surfactants like Coceth-25, achieving stability is particularly challenging and often necessitates specific formulation strategies.

Role of Cholesterol: The inclusion of cholesterol is paramount for stabilizing niosomes made from high HLB surfactants. amazonaws.com Cholesterol inserts into the surfactant bilayer, increasing its rigidity and decreasing its permeability. For surfactants with HLB values above 10, a higher concentration of cholesterol is often required to compensate for the large hydrophilic head groups and form a stable vesicle. amazonaws.com

Effect of Charged Molecules: Small amounts of charged molecules, such as dicetyl phosphate (B84403) (DCP) for a negative charge or stearylamine for a positive charge, can be incorporated into the niosomal membrane. gsconlinepress.com The resulting surface charge creates electrostatic repulsion between vesicles, preventing their aggregation and fusion, thereby enhancing colloidal stability. gsconlinepress.com

Micellar Architectures and Phase Behavior

Above a specific concentration known as the Critical Micelle Concentration (CMC), surfactant monomers in solution spontaneously self-assemble into organized aggregates called micelles. nih.gov For polyoxyethylene alkyl ethers like the components of Coceth-25, these micelles typically have a core-shell structure where the hydrophobic alkyl chains form the core and the hydrophilic PEG chains form the outer corona, which interfaces with the surrounding water. nih.gov

Alkyl Chain Length (C): For a fixed number of ethylene (B1197577) oxide units, increasing the length of the hydrophobic alkyl chain (from C12 to C18 as in the components of Coceth-25) generally leads to a lower CMC, as the increased hydrophobicity provides a stronger driving force for aggregation. nih.govresearchgate.net

Ethylene Oxide (EO) Chain Length (E): For a fixed alkyl chain, increasing the length of the hydrophilic EO chain makes the surfactant more water-soluble and increases the steric repulsion between headgroups. This results in a higher CMC. pjps.pk Coceth-25, with 25 EO units, is expected to have a relatively high CMC compared to its counterparts with shorter PEG chains.

Concentration and Temperature: As the surfactant concentration increases well above the CMC, the micelles can grow and change shape, transitioning from spherical to cylindrical or worm-like micelles, and eventually forming more complex liquid crystalline phases such as hexagonal or lamellar phases. researchgate.net Temperature also plays a critical role; for many polyoxyethylene surfactants, an increase in temperature can decrease the hydration of the EO chain, making the surfactant effectively more hydrophobic and promoting the growth of aggregates. pjps.pk

The following table illustrates the expected trends in CMC for the components of Coceth-25 based on general principles of polyoxyethylene alkyl ether surfactants.

Surfactant Component Alkyl Chain EO Chain Expected Relative CMC Rationale
Laureth-25C1225HighestShortest hydrophobic chain provides the least drive for micellization.
Myreth-25C1425IntermediateIntermediate hydrophobicity.
Ceteth-25C1625LowerIncreased hydrophobicity compared to C12 and C14.
Steareth-25C1825LowestLongest hydrophobic chain gives the strongest drive for micellization.

This table is illustrative and based on established surfactant principles. Specific CMC values for these compounds require experimental determination.

Tunable Self-Assembly through Molecular Design and External Stimuli

The self-assembly of ethoxylated surfactants can be controlled or "tuned" by both intrinsic molecular design and the application of external stimuli. This allows for the creation of "smart" or responsive materials.

Molecular Design: The primary tool for tuning self-assembly is the chemical structure of the surfactant itself. scispace.com By varying the alkyl chain length and the number of ethylene oxide units, the HLB and the critical packing parameter (CPP) of the surfactant can be precisely controlled, which in turn dictates the type of aggregate formed (e.g., spherical micelles, worm-like micelles, or vesicles). Coceth-25 represents a system with a fixed high number of EO units but a variable alkyl chain, leading to a range of packing parameters within the mixture.

External Stimuli: Surfactant assemblies can be designed to respond to changes in their environment.

Temperature: As mentioned, polyoxyethylene chains become less soluble in water as temperature increases. This can trigger phase transitions, such as the "cloud point" phenomenon, where the solution becomes turbid as large aggregates separate out. This thermoresponsiveness can be used to control the release of an encapsulated substance.

pH: While Coceth-25 itself is non-ionic and not directly pH-responsive, it can be part of mixed systems. For instance, combining it with a pH-sensitive surfactant (like a polyoxyethylene alkyl ether carboxylic acid) can create mixed micelles or vesicles whose structure and stability change with pH. researchgate.net

Addition of Other Molecules: The self-assembled structures can be altered by introducing other molecules. For example, the addition of certain salts can affect the hydration of the PEG chains and influence micellar properties. Introducing a co-surfactant or a hydrophobic molecule can also significantly alter the size, shape, and stability of the aggregates.

Spectroscopic Probes for Real-Time Self-Assembly Monitoring

Spectroscopic techniques are invaluable for studying the dynamics and thermodynamics of surfactant self-assembly in a non-destructive and real-time manner.

Fluorescence Spectroscopy: This is a highly sensitive method for determining the CMC and probing the microenvironment of micelles. A hydrophobic fluorescent probe (e.g., pyrene) is often used. Below the CMC, the probe resides in the polar aqueous environment. As micelles form, the probe partitions into the hydrophobic micellar core, experiencing a nonpolar environment. This change is reflected in the probe's fluorescence spectrum (e.g., a shift in the emission peaks or a change in the intensity ratio of different vibronic bands), allowing for precise determination of the CMC. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique can also be used to determine the CMC, often by observing the spectral changes of a dye that interacts differently with the surfactant monomers and micelles. researchgate.netmdpi.com The absorbance of a drug or probe molecule can change upon encapsulation within a micelle, providing information on binding constants and partitioning behavior. mdpi.commdpi.com

Dynamic Light Scattering (DLS): While not a spectroscopic probe in the traditional sense, DLS is a key technique used alongside spectroscopy. It measures the hydrodynamic radius of particles (vesicles or micelles) in solution by analyzing the fluctuations in scattered light intensity, providing crucial information on the size and size distribution of the self-assembled structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the location and mobility of different parts of the surfactant molecule within an aggregate. Changes in chemical shifts upon micellization can be used to study the aggregation process and the structure of the resulting micelles. pjps.pk

The use of these techniques allows for a comprehensive characterization of the self-assembly process of surfactants like Coceth-25, from the initial formation of micelles to the properties of more complex supramolecular architectures.

Environmental Fate and Biogeochemical Cycling of Alcohol Ethoxylates

Biodegradation Kinetics and Pathways in Environmental Compartments

Alcohol ethoxylates are recognized for their rapid primary and ultimate biodegradation under both laboratory and field conditions. heraproject.com The rate and extent of this biodegradation are influenced by factors such as the alkyl chain length and the number of ethylene (B1197577) oxide (EO) units. heraproject.com

The primary mechanism for the biodegradation of linear alcohol ethoxylates involves the central cleavage of the molecule, which results in the formation of a long-chain alcohol and polyethylene (B3416737) glycol (PEG). europa.eu These resulting long-chain alcohols are themselves readily biodegradable. europa.eu Another significant degradation pathway involves the initial oxidation of the terminal methyl group of the alkyl chain (omega-oxidation) followed by subsequent chain shortening (beta-oxidation). psu.edu

Aerobic Conditions: In aerobic environments, such as the upper layers of water bodies and activated sludge in wastewater treatment plants, alcohol ethoxylates undergo extensive and rapid biodegradation. heraproject.comeuropa.eu Studies have shown that the removal efficiency of AEs in activated sludge systems is very high, often exceeding 99%. nih.goverasm.org The biodegradation process involves both primary and ultimate degradation. Primary biodegradation refers to the initial transformation of the parent compound, while ultimate biodegradation is the complete breakdown into carbon dioxide, water, and biomass. heraproject.com Research indicates that both linear and branched alcohol ethoxylates are readily biodegradable under aerobic conditions. europa.euresearchgate.net

Anaerobic Conditions: Alcohol ethoxylates are also biodegradable under anaerobic conditions, which are prevalent in deeper sediment layers and anaerobic digesters. europa.euethz.ch The anaerobic degradation pathway is thought to involve the initial cleavage of the ether linkages by specific bacteria, breaking down the ethoxylate chain. ethz.ch While generally considered well-biodegradable anaerobically, the rate can be slower compared to aerobic conditions, and it can be influenced by the degree of branching in the alkyl chain. ethz.chresearchgate.net

The table below summarizes the biodegradation rates for representative alcohol ethoxylates in aerobic sediment.

CompoundFirst-Compartment Decay Rate (d⁻¹)Half-Life (days)
Alcohol Ethoxylate0.17 - 0.750.92 - 4.08
Alcohol Sulfate2.54 - 24.80.03 - 0.27
Linear Alkylbenzene Sulfonate0.26 - 1.250.55 - 2.67
Tetradecanol10.8 - 17.10.04 - 0.06
Data sourced from a study on biodegradation rates in aerobic sediment. nih.gov

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The interaction of alcohol ethoxylates with solid environmental matrices like soil and sediment is a crucial process influencing their transport and bioavailability. Sorption, the process of a substance adhering to a solid surface, is a key determinant of the concentration of AEs in the water column versus the sediment. rsc.org

Research indicates that the sorption of alcohol ethoxylates to sediment is a non-linear process and is often better correlated with the clay content of the sediment than the organic carbon content. nm.gov The sorption process can be described using models like the Freundlich isotherm. nm.govacs.org The degree of sorption and its non-linearity tend to increase with the length of the ethoxylate chain. acs.org This suggests that the ethoxylate chain is specifically adsorbed, possibly through hydrogen bonding mechanisms. acs.org

The sorption behavior is complex and can be influenced by the molecular structure of the AE homologue and the properties of the sediment. nih.gov A dual-mode model, which combines a Langmuir-type sorption (high affinity, limited capacity) with a linear partitioning sorption, has been found to effectively describe the sorption of various AE homologues to marine sediments and clay minerals. nih.gov Mineral surfaces appear to be the primary sorption phase for many alcohol ethoxylates in marine sediments. nih.govresearchgate.net

The following table presents Freundlich isotherm parameters for the sorption of two model alcohol ethoxylates to various sediments.

SedimentOrganic Carbon (%)Clay (%)Freundlich n (AE-3)Freundlich n (AE-9)
A0.3100.850.97
B1.2250.750.82
C2.2150.450.61
Data from a study on the sorption of two model alcohol ethoxylates to natural sediments. nm.gov

Hydrolysis and Phototransformation Pathways in Aqueous and Solid Phases

Abiotic degradation processes, such as hydrolysis and phototransformation, are generally not considered significant for alcohol ethoxylates under typical environmental conditions. heraproject.comeuropa.eu

Hydrolysis: Alcohol ethoxylates are chemically stable and are not expected to undergo hydrolysis within the normal pH range (4 to 9) found in the environment. heraproject.comeuropa.eu

Phototransformation: Due to their chemical structure, alcohol ethoxylates are not expected to undergo significant photolysis (degradation by light) in the atmosphere, in water, or when adsorbed to soil and sediment surfaces. heraproject.comeuropa.eu

Environmental Monitoring and Distribution Assessments

Environmental monitoring studies are essential for understanding the actual concentrations and distribution of alcohol ethoxylates in various environmental compartments. These studies often involve analyzing samples from wastewater treatment plant influents and effluents, river water, and sediments. erasm.orgnih.gov

Several analytical methods have been developed to measure alcohol ethoxylates in environmental samples, each with varying selectivity and sensitivity for different alkyl chain lengths and ethoxymer distributions. nih.gov These methods include gas chromatography/mass spectrometry (GC/MS) and high-pressure liquid chromatography/mass spectrometry (HPLC/MS). nih.govresearchgate.net

Monitoring data from wastewater treatment plants show that the distribution of AE homologues in the effluent differs from that in commercial products. nih.gov Effluents tend to have a relatively higher proportion of fatty alcohols (AEs with zero ethoxylation) and AEs with shorter ethoxylate chains. nih.gov The removal efficiencies in activated sludge treatment plants are very high, ranging from 99.70% for C18 compounds to over 99.98% for C12-16 compounds. erasm.org

In Australian surface waters, a reasonable worst-case environmental concentration for ethoxylated alcohols in rivers receiving treated effluent is estimated to be 19 μg/L. industrialchemicals.gov.au This value is based on the highest average concentration reported in final effluents from secondary treatment plants using activated sludge processes. industrialchemicals.gov.au Local concentrations in river water receiving sewage effluent in Europe have been reported at approximately 1.01 μg/L, with corresponding sediment concentrations estimated at 1.01 mg/kg wet sediment. heraproject.com

Computational Modeling and Simulation in Ethoxylated Fatty Alcohol Research

Molecular Dynamics and Coarse-Grained Simulations of Surfactant Systems

Molecular dynamics (MD) and coarse-grained (CG) simulations are powerful computational techniques used to explore the dynamics of surfactant systems. magtech.com.cn All-atom (AA) MD simulations model every atom in the system, providing a high level of detail about molecular interactions. However, this detail comes at a high computational cost, limiting the accessible simulation time and system size. mdpi.comresearchgate.net

To overcome these limitations, coarse-grained models are frequently employed. rsc.orgnih.gov In the CG approach, groups of atoms are represented as single "beads" or interaction sites, which significantly reduces the number of particles in the simulation. nih.gov This simplification allows for the study of larger systems over longer timescales, making it feasible to simulate complex processes like micelle formation and interfacial dynamics. mdpi.comresearchgate.net Force fields such as MARTINI and OPLS are commonly used to define the interactions between these particles in both AA and CG simulations of ethoxylated alcohols. bohrium.com

Simulating Interfacial Adsorption and Aggregate Formation

Molecular dynamics simulations are extensively used to study how ethoxylated fatty alcohols adsorb at interfaces, such as the boundary between oil and water or air and water. rsc.orgacs.org These simulations reveal the molecular-level mechanisms behind the reduction of interfacial tension (IFT), a key function of surfactants. By modeling the arrangement and orientation of surfactant molecules at the interface, researchers can understand how factors like the length of the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain affect interfacial properties. bohrium.comnih.govrsc.org

For a molecule like Coceth-25, which possesses a long alkyl chain and a substantial polyoxyethylene headgroup (average of 25 ethylene (B1197577) oxide units), simulations can predict its conformation at an interface. The hydrophobic tail will anchor in the non-polar phase (e.g., oil), while the large, flexible hydrophilic chain extends into the aqueous phase, creating a stable interfacial film. acs.orgnih.gov This process is fundamental to the formation of emulsions and foams.

Table 1: Simulated Interfacial Properties of Ethoxylated Alcohol Systems
Surfactant SystemSimulation TypeInterfaceKey FindingReference
Anionic-Nonionic SurfactantsMolecular Dynamics (MD)Oil/WaterThe presence of ethylene oxide (EO) or propylene (B89431) oxide (PO) units influences the stability of the interfacial film. Surfactants with more EO/PO units were more likely to form microemulsions. rsc.org
C12-Alkanolamide / AESMolecular Dynamics (MD)Oil/WaterA binary system of a C12-based nonionic surfactant and an anionic surfactant (AES) improved interfacial thickness and diffusion, indicating a more stable interface. acs.orgnih.gov
n-Dodecyl Polyoxyethylated Alcohols (AEOs)All-Atom MD (AAMD) & Coarse-Grained MD (CGMD)Octane/WaterIncreasing the number of EO groups in the surfactant decreased the interfacial tension (IFT) and enlarged the thickness of the interface. bohrium.com
C12E5 (Pentaethylene Glycol Monododecyl Ether)All-Atom MD (AA)Water/TrioleinSimulations using GAFF/GAFF-LIPID force fields provided improved predictions of IFT compared to standard force fields, highlighting the importance of accurate parameterization. rsc.org

Predictive Modeling of Self-Assembly Mechanisms

A defining characteristic of surfactants is their ability to spontaneously self-assemble into aggregates, such as micelles, in solution above a certain concentration known as the critical micelle concentration (CMC). wpmucdn.comsemanticscholar.org Computational models are crucial for predicting and understanding these self-assembly mechanisms. Thermodynamic treatments combined with detailed molecular models can quantitatively predict the aggregation behavior of surfactants based on their molecular structure. wpmucdn.comsemanticscholar.orgacs.org

Simulations can model the entire process of micellization, from individual surfactant monomers (unimers) to the formation of stable aggregates. For polyoxyethylene-type nonionic surfactants like Coceth-25, these models can predict the transition from small, spherical micelles to larger, rod-like or worm-like micelles as concentration changes. wpmucdn.com The long polyoxyethylene chain of Coceth-25 significantly influences its self-assembly, affecting the CMC, micelle size, and shape. Machine learning techniques are also being integrated with molecular simulations to predict physical properties of self-assembled surfactant solutions from their chemical structures. researchgate.netrsc.org

Table 2: Predictive Models for Surfactant Self-Assembly
Modeling ApproachSystem StudiedPredicted PropertyKey InsightReference
Molecular Thermodynamic TheoryPoly(oxyethylene)-type nonionic surfactantsAggregation behavior (micelle shape, size)Allows for a priori quantitative prediction of self-assembly from the surfactant's molecular structure and solution conditions. wpmucdn.comsemanticscholar.org
Coarse-Grained MD (Dry Martini Force Field)Sodium Dodecyl Sulfate (SDS)Micelle size distribution, shape transitionsImplicit water models increase computational efficiency, allowing for direct simulation of micelle fission/fusion and transitions to cylindrical micelles. researchgate.net
Multiscale MD (AAMD & CGMD)n-Dodecyl Polyoxyethylated AlcoholsSelf-assembled morphologyThe stability of self-assembled emulsions is primarily affected by the hydrophilic chain length and its distribution at the oil-water interface. bohrium.com
Machine Learning & Molecular SimulationAmphiphilic moleculesCritical Packing Parameter (CPP), Self-assembled structureMachine learning can predict multiscale phenomena, from molecular structure to the physical properties of the resulting self-assembled solution. researchgate.netrsc.org

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate the chemical structure of molecules with their physicochemical properties or biological/environmental activities. mdpi.com For ethoxylated alcohols, these models can predict important parameters such as the cloud point, CMC, surface tension, biodegradability, and ecotoxicity based on molecular descriptors. mdpi.comresearchgate.net These descriptors quantify aspects of the molecular structure, such as the alkyl chain length and the number of ethylene oxide units.

These predictive models are valuable for screening new surfactant structures and for regulatory purposes, as they can estimate properties without the need for extensive and costly experimental testing. nih.govoup.com For a specific compound like Coceth-25, a QSAR model could be used to estimate its bioconcentration factor or its potential toxicity to aquatic organisms, based on its known C12-C14 alkyl chain distribution and average of 25 EO units. researchgate.net

Table 3: Examples of QSAR/QSPR Models for Alcohol Ethoxylates (AEs)
Property ModeledModel TypeKey Molecular DescriptorsSignificanceReference
Cloud PointMultiple Linear Regression (MLR), Support Vector Machine (SVM)Topological and quantum chemical descriptorsPredicts the temperature at which the nonionic surfactant solution becomes cloudy, a key parameter for formulation. mdpi.com
Bioconcentration Factor (BCF)Quantitative Structure Activity Relationship (QSAR)Calculated molecular descriptors (e.g., from DRAGON® software)Demonstrates the capability of QSAR to model the environmental behavior and bioaccumulation potential of AEs. researchgate.net
Ecotoxicity (to Daphnia magna, fish)Ecotoxicity QSARAlkyl chain length, Ethoxylate chain lengthNewer QSARs account for the entire distribution of ethoxymers in a commercial product, providing more accurate toxicity predictions than models based on average structure. nih.gov
Aquatic ToxicityInterspecies Correlation Estimation (ICE) ModelsLiposome–water partitioning coefficients (log K lipw)Allows for the prediction of toxicity across different species, reducing the need for animal testing. Toxicity generally decreases with a higher degree of ethoxylation. oup.com

Future Research Directions and Innovations in Ethoxylated Fatty Alcohol Science

Rational Design of High-Performance and Sustainable Ethoxylate Systems

The rational design of the next generation of ethoxylated surfactants is centered on creating molecules with superior performance characteristics while minimizing their environmental footprint. A key focus is the utilization of renewable and bio-based feedstocks. marketresearchfuture.comcoatingsworld.com The industry is actively exploring alternatives to petroleum-derived components, with a significant push towards fatty alcohols sourced from plant oils like coconut and palm kernel oil. erasm.org Furthermore, the development of bio-based ethylene (B1197577) oxide from bio-ethanol is a critical step towards producing 100% renewable ethoxylated surfactants. coatingsworld.com This shift not only reduces the carbon footprint but also aligns with growing consumer demand for sustainable and eco-friendly products. futuremarketinsights.comresearchandmarkets.com

Another crucial aspect of rational design is the optimization of the ethoxylation process itself. Traditional methods often result in a broad distribution of ethoxylate homologs. sasoltechdata.com Research into novel catalyst technologies, such as narrow-range ethoxylation (NRE), allows for greater control over the length of the polyethylene (B3416737) glycol chain. sasoltechdata.com This precision enables the synthesis of surfactants with tailored properties, such as improved wetting, emulsification, and lower foaming, while also reducing the presence of residual unreacted alcohols and byproducts like 1,4-dioxane. sasoltechdata.com The ability to fine-tune the hydrophilic-lipophilic balance (HLB) by controlling the alkyl chain length and the degree of ethoxylation is fundamental to designing surfactants for specific applications, from personal care to industrial processes. lamberti.com

Future design strategies will also increasingly focus on the entire life cycle of the surfactant, from synthesis to biodegradation. marketresearchfuture.com This includes designing molecules that are not only effective during use but also break down into harmless substances in the environment. sasoltechdata.comcleaninginstitute.org

Integration of Advanced Characterization with Multiscale Modeling

A deeper understanding of the structure-property relationships of ethoxylated fatty alcohols is being achieved through the powerful combination of advanced analytical techniques and sophisticated computational modeling. ifpenergiesnouvelles.frresearchgate.net The inherent complexity of commercial ethoxylates, which are often mixtures of molecules with varying alkyl chain lengths and ethoxylation degrees, presents a significant analytical challenge. researchgate.net

Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS), are instrumental in separating and identifying the individual components of these complex mixtures. researchgate.netresearchgate.netcapes.gov.br Techniques like non-aqueous capillary electrophoresis (NACE) are also emerging as rapid and effective methods for characterization. nih.gov Derivatization techniques are often employed to enhance the detection and separation of different ethoxylate species. researchgate.netrsc.org These analytical methods provide crucial data on the distribution of oligomers, which directly impacts the surfactant's performance. researchgate.netresearchgate.net

Complementing these experimental methods, multiscale molecular modeling is becoming an indispensable tool for predicting surfactant behavior. ifpenergiesnouvelles.frresearchgate.netresearchgate.net Molecular dynamics (MD) and dissipative particle dynamics (DPD) simulations can provide insights into the self-assembly of surfactants into micelles, their behavior at interfaces, and their interactions with other molecules. researchgate.netresearchgate.netacs.org These computational approaches allow researchers to systematically study the effects of molecular architecture—such as chain length and degree of branching—on properties like emulsion stability and interfacial tension. researchgate.net By integrating detailed experimental data with predictive models, scientists can accelerate the design and optimization of new ethoxylated surfactants for targeted applications. researchgate.netsiam.org

Bio-Inspired Approaches for Novel Ethoxylate Functionalities

Nature provides a vast source of inspiration for the design of novel materials with unique functionalities. whiterose.ac.ukresearchgate.net In the realm of surfactants, bio-inspired design principles are being explored to create new molecules with enhanced performance and environmental compatibility. whiterose.ac.ukresearchgate.net This involves mimicking the structures and functions of biological molecules that exhibit remarkable surface activity or self-assembly properties. whiterose.ac.ukresearchgate.netsci-hub.se

One area of interest is the development of surfactants that can respond to specific environmental triggers, such as changes in pH or temperature, similar to how biological systems adapt to their surroundings. whiterose.ac.uk This could lead to "smart" surfactant systems for applications like targeted drug delivery or controlled-release formulations in agriculture.

Furthermore, researchers are investigating the use of biological components or design principles to create more effective and sustainable surfactant systems. whiterose.ac.uk For instance, the precise, controlled structures found in natural materials can inspire new synthetic pathways for producing ethoxylates with very specific architectures and functionalities. sci-hub.se The integration of biomolecules into polymer systems is also being explored to fabricate functional materials for a variety of applications. researchgate.net While direct mimicry of complex biological surfactants is challenging, the underlying principles of their structure and function can guide the rational design of the next generation of high-performance, biodegradable ethoxylates.

Methodological Advances in Surfactant Research and Synthesis

Continuous innovation in synthetic methodologies is crucial for advancing surfactant science. The synthesis of ethoxylated fatty alcohols typically involves the reaction of a fatty alcohol with ethylene oxide, a process that can be catalyzed by either alkaline or acidic catalysts. erasm.orggoogle.com Advances in catalysis are leading to more efficient and selective reactions, allowing for greater control over the final product composition. sasoltechdata.com For example, the development of catalysts for narrow-range ethoxylation represents a significant methodological advance. sasoltechdata.com

Beyond the core ethoxylation reaction, research is also focused on developing novel synthetic routes and modification strategies to create surfactants with new properties. This includes the synthesis of surfactants from unconventional and renewable feedstocks like cardanol, derived from cashew nut shell liquid (CNSL). rsc.org The chemical modification of these natural building blocks through processes like etherification and amination opens up possibilities for a wide range of new surfactant structures. rsc.orgmdpi.com

In addition to synthesis, new methods for evaluating surfactant performance are also being developed. For example, techniques like quartz crystal microbalance with dissipation (QCM-D) are being used to study the adsorption of surfactants on surfaces, providing valuable insights into their mechanism of action in applications like mineral flotation. mdpi.com The development of high-throughput screening methods, combined with predictive modeling, will further accelerate the discovery and optimization of new surfactant formulations for a diverse array of applications, from personal care products to enhanced oil recovery. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Coceth-25 [INCI], and how are they experimentally determined?

  • Methodological Answer : Key properties include solubility, critical micelle concentration (CMC), and thermal stability. Solubility can be assessed via phase separation studies in water-ethanol systems . CMC is determined using surface tension measurements (e.g., pendant drop tensiometry) or fluorescence spectroscopy with pyrene as a probe . Thermal stability is evaluated via thermogravimetric analysis (TGA) under nitrogen atmospheres . Ensure purity validation via HPLC (>95%) before testing .

Q. How can researchers synthesize Coceth-25 [INCI] with high reproducibility, and what analytical techniques confirm its structural integrity?

  • Methodological Answer : Synthesis involves ethoxylation of coconut fatty alcohols under controlled alkaline conditions. Monitor reaction progress via hydroxyl value titration . Structural confirmation requires FTIR (C-O-C ether stretch at 1100 cm⁻¹) and ¹³C NMR (ethylene oxide peaks at δ 70-75 ppm) . Quantify ethylene oxide units via MALDI-TOF mass spectrometry to validate ethoxylation degree .

Q. What are the standard protocols for characterizing Coceth-25’s colloidal behavior in aqueous solutions?

  • Methodological Answer : Use dynamic light scattering (DLS) to measure hydrodynamic diameter and zeta potential at varying pH (3–9) . Conduct viscosity measurements with a rotational viscometer (shear rate: 10–1000 s⁻¹) to assess shear-thinning behavior . For micelle morphology, employ cryo-TEM with phosphotungstic acid staining .

Advanced Research Questions

Q. How do researchers resolve contradictions in Coceth-25’s reported cytotoxicity data across in vitro studies?

  • Methodological Answer : Discrepancies often arise from variations in cell lines, exposure times, or impurity profiles. Standardize assays using ISO-certified cell lines (e.g., HaCaT keratinocytes) and control for endotoxin levels via LAL testing . Perform comparative dose-response curves (0.1–10 mg/mL) with positive/negative controls. Cross-validate using LC-MS to rule out batch-specific contaminants .

Q. What advanced statistical models are suitable for analyzing Coceth-25’s synergistic effects in multi-component formulations?

  • Methodological Answer : Employ factorial design (e.g., Box-Behnken) to isolate interactions between Coceth-25, surfactants, and stabilizers . Use response surface methodology (RSM) to optimize parameters like emulsification efficiency. For non-linear relationships, apply artificial neural networks (ANNs) trained on rheological and stability datasets .

Q. How can researchers design experiments to investigate Coceth-25’s stability under extreme environmental conditions (e.g., high salinity, UV exposure)?

  • Methodological Answer : For salinity stress, prepare 5–20% NaCl solutions and monitor phase separation via turbidimetry (λ = 600 nm) over 72 hours . UV stability tests require a solar simulator (0.5–1.5 W/m² UVB) with periodic HPLC analysis to track degradation byproducts (e.g., ethylene glycol derivatives) . Include Arrhenius modeling to extrapolate shelf-life .

Q. What strategies mitigate bias when interpreting Coceth-25’s bioactivity data in preclinical models?

  • Methodological Answer : Implement double-blinded studies with randomized animal cohorts (n ≥ 10 per group) . Use Shapiro-Wilk tests to confirm data normality and apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions. Pre-register hypotheses on platforms like OSF to avoid HARKing (Hypothesizing After Results are Known) .

Key Methodological Considerations

  • Data Reproducibility : Document all synthesis and characterization parameters (e.g., stirring rate, solvent purity) per FAIR data principles .
  • Literature Review : Prioritize primary sources from journals like Beilstein Journal of Organic Chemistry and Analytical Chemistry; avoid non-peer-reviewed platforms .
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., Test No. 439 for skin irritation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.